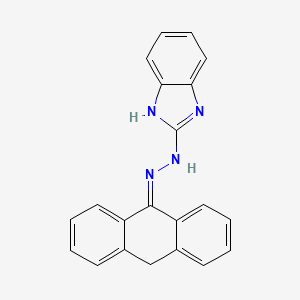
N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine, commonly known as ABZI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of immunology. ABZI belongs to a class of compounds known as STING agonists, which activate the STING (Stimulator of Interferon Genes) pathway in cells. The STING pathway plays a crucial role in the immune response against viral and bacterial infections and cancer.
Wirkmechanismus
ABZI activates the STING pathway by binding to the STING protein in cells. This leads to the activation of downstream signaling pathways that induce the production of type I interferons and pro-inflammatory cytokines. These molecules play a crucial role in the immune response against viral and bacterial infections and cancer.
Biochemical and Physiological Effects:
ABZI has been shown to induce the production of type I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response against viral and bacterial infections. ABZI has also been shown to enhance the activity of natural killer cells, which are important in the immune response against cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ABZI is its ability to activate the STING pathway, which plays a crucial role in the immune response against viral and bacterial infections and cancer. ABZI has also been shown to be effective in enhancing the activity of natural killer cells. However, one of the limitations of ABZI is its potential toxicity, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for research on ABZI. One area of research is the development of more potent and selective STING agonists. Another area of research is the investigation of the potential applications of ABZI in the treatment of infectious diseases and cancer. Additionally, the development of ABZI-based vaccines is an area of active research. Finally, the potential side effects and toxicity of ABZI need to be further investigated to determine its safety for clinical use.
Synthesemethoden
The synthesis of ABZI involves the reaction between 9-anthraldehyde and 2-aminobenzimidazole in the presence of a catalyst. The resulting product is a yellow powder that is soluble in organic solvents such as DMSO and DMF.
Wissenschaftliche Forschungsanwendungen
ABZI has been extensively studied for its potential applications in the field of immunology. STING agonists, such as ABZI, have been shown to activate the immune system and enhance the body's ability to fight infections and cancer. ABZI has been shown to induce the production of type I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response against viral and bacterial infections.
Eigenschaften
IUPAC Name |
N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4/c1-3-9-16-14(7-1)13-15-8-2-4-10-17(15)20(16)24-25-21-22-18-11-5-6-12-19(18)23-21/h1-12H,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCZMUZAZAAZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NNC3=NC4=CC=CC=C4N3)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
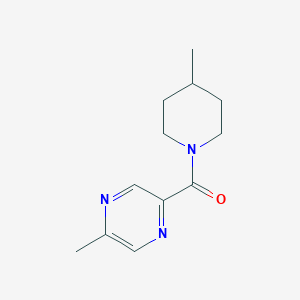
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
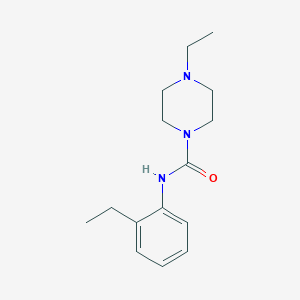

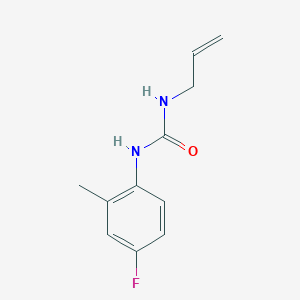
![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)

![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
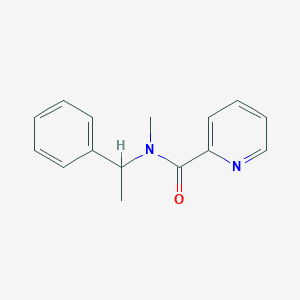
![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)

![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)